![molecular formula C23H18FN3O4S2 B2530239 Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1261022-24-5](/img/structure/B2530239.png)

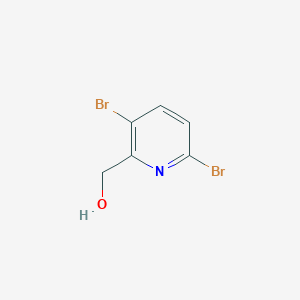

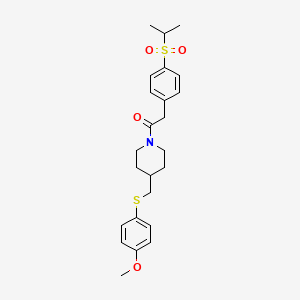

Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach utilizes 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates are used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and 4-oxo-thieno[3,2-d]pyrimidines. Additionally, unexpected thieno[3,4-b]pyridine-7-carboxamides are formed .

Molecular Structure Analysis

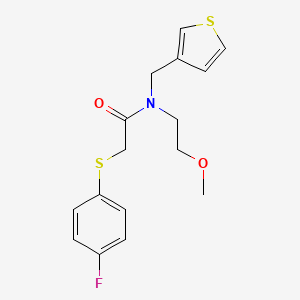

The molecular formula of Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is C~22~H~16~FNO~4~S~2~ . It contains a fused thieno[3,2-d]pyrimidine ring system and an acetyl group linked to an amino group on the benzoate moiety.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cross-coupling reactions and cyclizations. For example, it has been employed in the cross-coupling of phenylacetylenes .

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

A foundational aspect of research on this compound involves the development of synthesis techniques and understanding its chemical properties. The stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offers a method to synthesize α-fluoro esters, demonstrating a mild new methodology for the removal of the synthetically useful sulfone moiety. This process allows for the desulfonylation of 2-fluoro-2-(pyrimidin-2-ylsulfonyl)alkanoates to give 2-fluoroalkanoates, which might be analogous to the synthesis pathway or chemical behavior of the compound (Wnuk, Rios, Khan, & Hsu, 1996).

Potential Applications in Heterocyclic Compound Synthesis

Research also extends to the compound's applications in synthesizing heterocyclic compounds, which are essential in drug development and material science. For instance, the reaction of ethyl 2,2-dihydropoly(per)fluoroalkanoate with N-phenacyl benzimidazole bromide in DMF yields pyrrolo[1,2-a]quinoxaline derivatives, suggesting that ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate could similarly participate in complex reactions to form biologically active heterocycles (Xue-chun Zhang & Wei‐yuan Huang, 1997).

Role in Asymmetric Synthesis and Alkaloid Synthesis

The compound's potential utility in asymmetric synthesis is underscored by research on related chemical structures. The asymmetric intramolecular Michael reaction of acyclic compounds to obtain pyrrolidine and piperidine derivatives, which are chiral building blocks for alkaloid synthesis, indicates a broader context where similar compounds, including ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate, could be used to achieve enantioselective synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

Propriétés

IUPAC Name |

ethyl 2-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-3-5-9-16(14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-10-6-4-8-15(18)24/h3-12H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJFWOPINUELOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)